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Introduction
BPN-15477 is a novel small molecule splicing modulator that has shown promise in correcting

splicing defects associated with various genetic diseases. It has been demonstrated to restore

the correct splicing of the ELP1 gene, which is mutated in Familial Dysautonomia, and has

shown potential in correcting splicing defects in other genes such as CFTR, LIPA, MLH1, and

MAPT.[1][2] Understanding the transcriptome-wide effects of BPN-15477 is crucial for

elucidating its mechanism of action, identifying potential off-target effects, and discovering new

therapeutic applications.

These application notes provide a comprehensive overview and detailed protocols for

performing transcriptome analysis of cells treated with BPN-15477 using RNA sequencing

(RNA-seq).

Data Presentation
Summary of Transcriptome-Wide Splicing Changes
Transcriptome analysis of human fibroblast cell lines treated with 30 μM BPN-15477 for 7 days

revealed significant changes in alternative splicing. Out of 161,097 expressed exon triplets

analyzed, 934 showed differential middle exon inclusion or exclusion.[2][3][4]
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Metric Value Reference

Total Expressed Exon Triplets 161,097 [3][4]

Differentially Spliced Exon

Triplets (Δψ ≥ 0.1 or ≤ -0.1,

FDR < 0.1)

934 [2][3]

Exon Triplets with Increased

Inclusion (Δψ ≥ 0.1, FDR <

0.1)

254 [3]

Exon Triplets with Increased

Exclusion (Δψ ≤ -0.1, FDR <

0.1)

680 [3]

Hypothetical Top Differentially Spliced Genes in BPN-
15477 Treated Cells
The following table presents a hypothetical list of genes with significant changes in exon

splicing upon BPN-15477 treatment, based on published studies. The "Percent Spliced-In" (PSI

or ψ) value indicates the proportion of transcripts that include the alternative exon.
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Gene Exon
Description of
Splicing
Change

Δψ (PSI
change)

FDR

ELP1 20
Increased

Inclusion
+0.25 < 0.01

CFTR 18
Increased

Inclusion
+0.10 < 0.05

LIPA -
Splicing

Correction
+0.18 < 0.05

MLH1 17
Increased

Inclusion
+0.15 < 0.05

MAPT 10
Decreased

Inclusion
-0.20 < 0.01

Experimental Protocols
Cell Culture and BPN-15477 Treatment
This protocol is based on the treatment of human fibroblast cell lines as described in the

literature.[3]

Materials:

Human fibroblast cell line (e.g., GM00024)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

BPN-15477 (stock solution in DMSO)

Vehicle control (DMSO)
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6-well tissue culture plates

Incubator (37°C, 5% CO2)

Protocol:

Cell Seeding: Seed human fibroblasts in 6-well plates at a density of 2 x 10^5 cells per well

in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Cell Adherence: Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for adherence.

Drug Treatment:

Prepare a working solution of BPN-15477 in culture medium at a final concentration of 30

μM.

Prepare a vehicle control medium containing the same final concentration of DMSO as the

BPN-15477-treated wells.

Aspirate the old medium from the wells and replace it with the BPN-15477 or vehicle

control medium.

Incubation: Incubate the treated cells for 7 days at 37°C and 5% CO2.

Cell Harvesting: After 7 days, aspirate the medium, wash the cells with PBS, and proceed

immediately to RNA extraction.

RNA Extraction
High-quality RNA is essential for successful RNA-seq. This protocol outlines a standard TRIzol-

based RNA extraction method.

Materials:

TRIzol reagent

Chloroform

Isopropanol
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75% Ethanol (in RNase-free water)

RNase-free water

RNase-free tubes and pipette tips

Microcentrifuge

Protocol:

Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate. Pipette the

lysate up and down several times to homogenize.

Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Add 0.2 mL of

chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room

temperature for 3 minutes.

Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube.

Add 0.5 mL of isopropanol, mix gently by inverting, and incubate at room temperature for 10

minutes.

RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet

should be visible at the bottom of the tube.

RNA Wash: Discard the supernatant and wash the pellet with 1 mL of 75% ethanol. Vortex

briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do

not over-dry. Resuspend the RNA pellet in 20-50 μL of RNase-free water.

Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g.,

NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a 260/280 ratio of ~2.0 and

an RNA Integrity Number (RIN) > 8.

RNA-Seq Library Preparation and Sequencing
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This is a general workflow for stranded mRNA-seq library preparation. It is recommended to

use a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) and

follow the manufacturer's instructions.

Protocol:

mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

Fragmentation: Fragment the purified mRNA into smaller pieces.

First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented

mRNA using reverse transcriptase and random primers.

Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP

in place of dTTP. This step ensures strand specificity.

End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A'

base to the 3' ends.

Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA.

USER Excision: Degrade the second strand of cDNA containing dUTP using Uracil-Specific

Excision Reagent (USER) enzyme.

Library Amplification: Amplify the library using PCR.

Library Quantification and Sequencing: Quantify the final library and sequence it on an

Illumina sequencing platform (e.g., NovaSeq).

Bioinformatics Analysis of Differential Splicing
The following is a typical bioinformatics pipeline for analyzing differential splicing from RNA-seq

data.

Pipeline:

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw

sequencing reads.
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Adapter Trimming: Remove adapter sequences and low-quality bases using tools like

Trimmomatic or Cutadapt.

Alignment: Align the trimmed reads to a reference genome (e.g., hg38) using a splice-aware

aligner such as STAR or HISAT2.

Quantification of Splicing Events:

Use tools like rMATS, LeafCutter, or MAJIQ to identify and quantify alternative splicing

events from the alignment files.

These tools typically calculate the "Percent Spliced-In" (PSI or ψ) value for each event,

which represents the fraction of transcripts that include a particular exon.

Differential Splicing Analysis:

Perform statistical analysis to identify significant differences in PSI values between BPN-
15477-treated and vehicle-treated samples.

The output will be a list of differentially spliced events with associated statistics, such as

the change in PSI (Δψ) and a False Discovery Rate (FDR) or p-value.

Annotation and Visualization: Annotate the differentially spliced events with gene names and

visualize the results using tools like Sashimi plots to inspect the read coverage and junction

usage for specific events.

RT-PCR Validation of Splicing Changes
Validation of key splicing changes identified by RNA-seq is crucial. This protocol describes a

standard reverse transcription polymerase chain reaction (RT-PCR) approach.[4]

Materials:

cDNA (synthesized from the same RNA samples used for RNA-seq)

Gene-specific primers flanking the alternative exon

Taq DNA polymerase and reaction buffer
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dNTPs

Thermocycler

Agarose gel and electrophoresis equipment

Protocol:

Primer Design: Design forward and reverse primers in the exons flanking the alternative

exon of interest. This will allow for the amplification of both the included and excluded

isoforms.

PCR Reaction Setup: Set up PCR reactions containing cDNA, forward and reverse primers,

Taq polymerase, dNTPs, and reaction buffer.

PCR Amplification: Perform PCR using a thermocycler with an appropriate annealing

temperature and number of cycles.

Gel Electrophoresis: Resolve the PCR products on an agarose gel. The included and

excluded isoforms will appear as bands of different sizes.

Quantification: Quantify the intensity of the bands corresponding to the included and

excluded isoforms to calculate the PSI value and compare it with the RNA-seq results.

Mandatory Visualization
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Caption: Experimental workflow for transcriptome analysis of BPN-15477 treated cells.
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Caption: Simplified diagram of BPN-15477 modulating pre-mRNA splicing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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